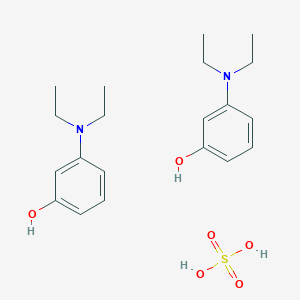

N,N-Diethyl-m-aminophenol sulfate

Description

Contextualization of the Compound within Aromatic Amine Chemistry

N,N-Diethyl-m-aminophenol sulfate (B86663) belongs to the class of aromatic amines, which are organic compounds that feature an amino group attached to an aromatic ring. The "m-" or meta- position of the diethylamino group relative to the hydroxyl group on the phenol (B47542) ring is a key structural feature that influences its reactivity.

The presence of both a hydroxyl (-OH) group and a diethylamino (-N(CH2CH3)2) group on the benzene (B151609) ring makes it a derivative of both phenol and aniline (B41778). The diethylamino group is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions. The hydroxyl group is also an activating group. This dual activation enhances the nucleophilicity of the aromatic ring.

The sulfate salt form, with the chemical formula (C10H15NO)2·H2SO4, indicates that two molecules of N,N-diethyl-m-aminophenol are associated with one molecule of sulfuric acid. drugfuture.com This salt formation can improve the stability and handling of the compound compared to its free base form.

Physicochemical Properties of N,N-Diethyl-m-aminophenol

| Property | Value |

|---|---|

| CAS Number | 91-68-9 (for the free base) |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol biosynth.comemcochemicals.comchemicalbook.com |

| Melting Point | 69-75 °C chemicalbook.comtcichemicals.comchembk.com |

| Boiling Point | 276-280 °C chembk.com |

| Appearance | White to gray to brown powder or lumps tcichemicals.com |

| Solubility | Soluble in water, ethanol, ether, and alkali; slightly soluble in petroleum hydrocarbons. chembk.com |

Overview of its Significance as a Chemical Intermediate

N,N-Diethyl-m-aminophenol is a highly important intermediate in the synthesis of a variety of other chemical compounds, most notably dyes. emcochemicals.comgoogle.comsulakshchemicals.com Its reactive nature makes it a valuable building block in organic synthesis.

One of the most prominent applications of N,N-diethyl-m-aminophenol is in the production of rhodamine dyes, such as Rhodamine B. sulakshchemicals.com These fluorescent dyes have widespread use in biotechnology as staining agents and in various analytical techniques. The synthesis of these dyes often involves the condensation of N,N-diethyl-m-aminophenol with phthalic anhydride (B1165640) or a related derivative.

Furthermore, this compound serves as a key precursor for dyes used in pressure-sensitive and heat-sensitive recording papers. google.comsulakshchemicals.comgoogle.com The color change in these papers is often based on the reaction of a leuco dye, derived from N,N-diethyl-m-aminophenol, with an acidic developer.

Several methods for the synthesis of N,N-diethylaminophenols have been developed, reflecting their industrial importance. These include:

The alkali fusion of sodium metanilate that has been ethylated. google.comgoogle.com

The reaction of a dihydric phenol with diethylamine (B46881). google.com

The ethylation of an aminophenol. google.comgoogle.com

The reductive alkylation of an aminophenol with acetaldehyde (B116499). google.comgoogle.com

Reacting resorcinol (B1680541) with diethylamine under anhydrous conditions in the presence of a catalyst. epo.org

A one-step synthesis from o-chlorophenol and diethylamine using a sodium amide catalyst. chemicalbook.com

The purity of N,N-diethyl-m-aminophenol is crucial for its application in dye synthesis, as impurities can affect the color and performance of the final product. google.com Purification methods often involve distillation and crystallization to achieve the desired quality. google.comgoogle.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(diethylamino)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-3-11(4-2)9-6-5-7-10(12)8-9;1-5(2,3)4/h2*5-8,12H,3-4H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHOMCCCACORIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)O.CCN(CC)C1=CC(=CC=C1)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4071342 | |

| Record name | Phenol, 3-(diethylamino)-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-84-9 | |

| Record name | N,N-Diethyl-m-aminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(diethylamino)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-(diethylamino)-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(diethylhydroxyphenyl)ammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-M-AMINOPHENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844LWH5BJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Development and Chemical Significance of N,n Diethyl M Aminophenols

Evolution of Synthetic Approaches for Aminophenol Derivatives

The synthesis of aminophenols, including N,N-disubstituted derivatives like N,N-Diethyl-m-aminophenol, has evolved considerably over time. Early industrial methods were often resource-intensive and generated significant waste. Gradually, these have been supplemented or replaced by more sophisticated catalytic and direct approaches.

Historically, a common route to aminophenols involved the reduction of the corresponding nitrophenols. taylorandfrancis.com A conventional industrial method for producing p-aminophenol, for instance, was the iron-acid reduction of p-nitrobenzene in a multi-step process. chemicalbook.comresearchgate.net A similar foundational logic was applied to meta-substituted derivatives. One of the older, established processes for producing N,N-diethylaminophenols was the alkali fusion process. google.comgoogle.com This method begins with nitrobenzene (B124822), which is converted to sodium metanilate, followed by ethylation with reagents like ethyl chloride or diethyl sulfate (B86663), and finally, an alkali fusion step. google.comgoogle.com However, this process is of limited industrial appeal due to the large quantities of wastewater and sludge it produces. google.com

More direct and efficient methods have since been developed. One such approach is the direct alkylation of m-aminophenol. A significant advancement in the synthesis of N,N-diethyl-m-aminophenol involves the reductive alkylation of m-aminophenol with acetaldehyde (B116499). google.comgoogle.com This reaction is conducted in the presence of a catalyst (such as Platinum, Palladium, or Nickel) and hydrogen gas. google.com This method allows for a more direct conversion with potentially higher purity and yield.

Another synthetic strategy involves the reaction of a dihydric phenol (B47542), such as resorcinol (B1680541), with diethylamine (B46881) in the presence of a catalyst. google.comchemicalbook.com For example, a Raney Ni-catalyzed amination of resorcinol with diethylamine can be performed in an autoclave under hydrogen pressure to yield the desired product. chemicalbook.com Modern synthetic chemistry has also explored novel catalytic systems. For instance, copper-catalyzed reactions involving researchgate.net-rearrangements have been utilized to afford meta-aminophenol derivatives in good to high yields, demonstrating the ongoing search for more versatile and selective synthetic tools. researchgate.net

The table below summarizes some of the key synthetic routes for N,N-Diethyl-m-aminophenol.

| Synthesis Method | Primary Starting Materials | Key Reagents/Conditions | General Description |

| Alkali Fusion Process | Nitrobenzene | Ethyl chloride or diethyl sulfate, Alkali fusion | A multi-step process involving formation of sodium metanilate, ethylation, and high-temperature alkali fusion. google.comgoogle.com |

| Alkylation of m-Aminophenol | m-Aminophenol | Ethyl chloride or diethyl sulfate, Alkali salt | Direct ethylation of the amino group of m-aminophenol. google.com |

| Reaction with Dihydric Phenol | Resorcinol, Diethylamine | Acid catalyst or Raney Ni | Reaction between a dihydric phenol and diethylamine to introduce the diethylamino group. google.comchemicalbook.com |

| Reductive Alkylation | m-Aminophenol, Acetaldehyde | H₂, Catalyst (e.g., Pt, Pd, Ni) | A direct synthesis where m-aminophenol is reacted with acetaldehyde under a hydrogen atmosphere with a metal catalyst. google.comgoogle.com |

Modern methods, particularly catalytic hydrogenation and reductive amination, are often favored as they represent more environmentally friendly and efficient processes compared to older techniques like iron-acid reductions. chemicalbook.comresearchgate.net

Seminal Discoveries and Their Impact on Chemical Synthesis

The development of synthetic routes for N,N-Diethyl-m-aminophenol has been largely driven by its utility as a precursor for high-value chemicals, particularly dyes. The discovery of its role as a fundamental building block for various colorants and fluorescent compounds spurred research into optimizing its production for both quality and economic viability.

N,N-Diethyl-m-aminophenol is a crucial intermediate for a range of dyes, including rose essence, acid peach red, and basic rose red. It is also a key starting reagent for the synthesis of important fluorescent molecules like Nile Red and various coumarin derivatives, which are used as fluorescent whitening agents. chemicalbook.com The discovery that this relatively simple aminophenol derivative could be used to construct complex and photophysically active molecules like coumarins and rhodamines was a significant driver for its industrial synthesis. chemicalbook.com These applications created a demand that necessitated the move away from less efficient laboratory-scale syntheses to robust, high-yield industrial processes.

A significant discovery in the context of industrial production was the development of a comprehensive process for producing high-purity N,N-diethyl-m-aminophenol. This process, detailed in patent literature, involves not only the catalytic reductive alkylation of m-aminophenol but also a specific multi-stage distillation and purification sequence. google.comgoogle.com The process includes steps to remove unreacted acetaldehyde and solvent at a controlled temperature, followed by distillation of the crude product, and a final purification step involving contact with a solvent containing acid sulfites or dithionites to precipitate the high-purity final product. google.comgoogle.com This integrated approach to synthesis and purification had a major impact, enabling the production of N,N-diethyl-m-aminophenol at a purity of 99.8% or higher, free from tar impurities. google.com Such advancements are seminal in process chemistry, as they transform a chemical from a laboratory reagent into a viable, high-quality industrial commodity, thereby facilitating the large-scale production of the many products derived from it.

The following table highlights some of the key research findings related to the application and synthesis of N,N-Diethyl-m-aminophenol that have influenced chemical synthesis.

| Area of Discovery | Key Finding | Impact on Chemical Synthesis |

| Dye & Pigment Synthesis | N,N-Diethyl-m-aminophenol is a key intermediate for coumarin, rhodamine, and other acid/basic dyes. chemicalbook.com | Drove the need for reliable, large-scale synthesis methods to supply the dye manufacturing industry. |

| Fluorescent Probes | It serves as a starting material for fluorescent molecules like Nile Red and can be used to create fluorescent probes for detecting ions. chemicalbook.combiosynth.com | Expanded its utility beyond traditional dyes into the field of analytical and materials chemistry, encouraging synthesis of functionalized derivatives. |

| Process Chemistry & Purification | Development of an integrated reductive alkylation and purification process to achieve >99% purity. google.comgoogle.com | Provided an industrially viable method for producing a high-purity intermediate, essential for sensitive applications like fluorescent agent synthesis. |

| Catalysis | Introduction of catalytic methods, such as Raney Ni-catalyzed amination of resorcinol and Cu-catalyzed rearrangements. chemicalbook.comresearchgate.net | Offered more efficient, selective, and potentially greener synthetic routes compared to older stoichiometric or high-waste methods. |

Synthetic Methodologies for N,n Diethyl M Aminophenol Sulfate

Classical Synthesis Routes

Conventional methods for synthesizing N,N-diethylaminophenols have been well-established for decades. However, these routes are often associated with significant drawbacks, including harsh reaction conditions, substantial waste generation, and complex purification procedures. google.comgoogle.com

The alkali fusion process is a traditional method for producing aminophenols. google.com One such pathway to N,N-Diethyl-m-aminophenol involves several distinct stages. It begins with the sulfonation of nitrobenzene (B124822), followed by reduction to create m-aminobenzenesulfonic acid (metanilic acid). mdpi.comgoogle.com This intermediate is then ethylated, and the resulting N,N-diethyl-m-aminobenzenesulfonic acid undergoes a high-temperature caustic fusion with sodium hydroxide (B78521) to yield the aminophenol. google.comgoogle.comgoogle.com

Table 1: Raw Material Consumption for Alkali Fusion Process Data for the production of 1 metric ton of N,N-Diethyl-m-aminophenol.

| Raw Material | Quantity (kg) |

| M-aminobenzenesulfonic acid sodium (industrial) | 1860 |

| Ethyl chloride (industrial) | 1000 |

| Caustic soda (caustic) | 2000 |

| Potassium hydroxide | 800 |

Source: researchgate.net

A more direct classical route involves the direct N-alkylation of an aminophenol. researchgate.net In this method, m-aminophenol is ethylated using potent alkylating agents such as ethyl chloride or diethyl sulfate (B86663). google.comgoogle.com The reaction is typically conducted in the presence of an alkali salt. google.com While this approach is more direct than the multi-step alkali fusion process, it can suffer from a lack of selectivity. Direct alkylation of aminophenols with alkyl halides can often lead to a mixture of O-alkylated, N-monoalkylated, and N,N-dialkylated products, necessitating tedious separation and purification steps. lookchem.com

The amination of dihydric phenols represents another classical pathway. google.com Specifically, N,N-Diethyl-m-aminophenol can be synthesized by reacting resorcinol (B1680541) (a dihydric phenol) with diethylamine (B46881). chemicalbook.com This reaction is carried out in the presence of an acid catalyst at elevated temperatures and pressures. google.comgoogle.com However, when performed under these conditions with an excess of diethylamine, this method has been reported to provide the desired product in low yields. google.com

Improvements to this process have been developed, focusing on catalyst systems and reaction conditions. An enhanced method involves reacting resorcinol with anhydrous diethylamine in an inert organic solvent, such as phenol (B47542), using an aluminosilicate (B74896) catalyst like a zeolite or activated clay. chemicalbook.com This improved process demonstrates significantly higher yields. chemicalbook.com

Table 2: Improved Synthesis from Resorcinol

| Parameter | Value |

| Reactants | Resorcinol, Diethylamine |

| Catalyst | Aluminosilicate (Zeolite) |

| Resorcinol:Amine Ratio | 1:2 (molar) |

| Yield (based on converted resorcinol) | 91 wt. % |

Source: chemicalbook.com

Modern and Optimized Synthesis Approaches

In response to the shortcomings of classical methods, modern synthesis strategies have been developed to improve product quality, increase yields, and reduce environmental impact. google.com These approaches often employ advanced catalytic systems and refined process controls.

Reductive alkylation of aminophenols has emerged as a superior technique for producing high-purity N,N-diethylaminophenols. google.com This process involves reacting an aminophenol, such as m-aminophenol, with an aldehyde, specifically acetaldehyde (B116499), in the presence of a catalyst and a hydrogen source. google.comgoogle.com The reaction is typically carried out in a solvent like methanol (B129727) with a hydrogenation catalyst, for example, platinum-on-carbon (Pt/C). google.comgoogle.com

This method yields a product with markedly improved quality compared to those from classical routes. google.com The process allows for precise control, resulting in high purity and minimizing the formation of tar and other impurities. google.com Subsequent purification involves distillation to remove unreacted acetaldehyde and the solvent, followed by crystallization to obtain the final high-purity product. google.comgoogle.com

Table 3: Example of Reductive Alkylation of m-Aminophenol

| Parameter | Condition / Value |

| Reactants | m-aminophenol (1.5 mols), Acetaldehyde (3.75 mols) |

| Catalyst | 5% Platinum-on-carbon |

| Solvent | Methanol |

| Temperature | 40°C |

| Hydrogen Pressure | 10 kg/cm ²G |

| Final Product Purity | 99.8% (by Gas Chromatography) |

Source: google.comgoogle.com

A highly efficient and modern approach involves the use of superbase catalysts to synthesize m-diethylaminophenol. Superbases are materials with exceptionally high basicity, which can catalyze reactions that are otherwise difficult to achieve. lookchem.com A patented one-step synthesis method describes the reaction of o-chlorophenol with diethylamine in the presence of a catalyst system comprising sodium amide and a super-base catalyst. This process is enhanced by the use of ultrasonic irradiation. The reaction proceeds rapidly and results in a high yield and purity of m-diethylaminophenol, demonstrating a significant optimization over traditional methods.

Table 4: Superbase-Catalyzed Synthesis of m-Diethylaminophenol

| Parameter | Condition / Value |

| Reactants | o-chlorophenol, Diethylamine |

| Catalyst System | Sodium amide, Super-base catalyst |

| Reaction Time | 20 minutes (under sonication) |

| Product Yield | 98.5% |

| Product Purity | 99.1% |

Source:

Ultrasonic-Assisted Synthetic Procedures

The application of ultrasonic irradiation is an advanced method for accelerating chemical reactions, a technique known as sonochemistry. derpharmachemica.com While specific literature detailing the ultrasonic-assisted synthesis of N,N-Diethyl-m-aminophenol is not extensively published, the principles of sonochemistry can be applied to its formation. This method uses the energy of acoustic cavitation to create, expand, and implode microscopic bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, significantly enhancing reaction rates.

In a potential synthetic setup, a mixture of m-aminophenol and an ethylating agent in a suitable solvent would be subjected to high-frequency sound waves in an ultrasonic bath or by using an ultrasonic probe. derpharmachemica.com This technique is often paired with "green chemistry" principles, potentially allowing the reaction to proceed efficiently in environmentally benign solvents like water. derpharmachemica.com The use of ultrasound can lead to improved yields and reduced reaction times compared to conventional thermal methods. Furthermore, sonication can influence the physical properties of the final product, such as particle size and surface area, which can be advantageous for subsequent processing. researchgate.net

Industrial Scale Preparation Considerations and Process Optimization

The industrial production of N,N-Diethyl-m-aminophenol has moved away from older methods, such as the alkali fusion process, due to significant drawbacks including the generation of large amounts of wastewater and sludge. google.comgoogle.com Modern industrial synthesis focuses on the reductive alkylation of m-aminophenol with acetaldehyde. google.comgoogle.com This process is conducted in the presence of a solvent, a hydrogenation catalyst, and hydrogen gas. googleapis.com

Process optimization is critical for achieving high yield and purity on an industrial scale. Key considerations include:

Catalyst Management : Catalysts such as platinum, palladium, or nickel are used to facilitate the reductive alkylation. googleapis.com The optimal amount of catalyst is typically between 0.005 and 0.1 parts by weight per part of the aminophenol starting material. google.comgoogle.com After the reaction, the catalyst is removed from the mixture by filtration before distillation. google.comgoogle.com

Temperature and Pressure Control : The reaction is generally carried out at temperatures ranging from room temperature to 150°C. google.comgoogle.com The hydrogen pressure is typically maintained at or below 20 kg/cm ²G. google.comgoogle.com

Distillation Optimization : A crucial optimization step involves a two-stage distillation of the reaction mixture after the catalyst has been removed. google.comgoogle.com

The first distillation is performed to remove unreacted acetaldehyde and the solvent, ensuring the bottom temperature of the distillation vessel does not exceed 160°C. google.com

The remaining bottom fraction is then subjected to a second distillation to recover the crude N,N-Diethyl-m-aminophenol, with the bottom temperature maintained at 200°C or lower to prevent tar formation and other side reactions. google.comgoogle.com

These optimized parameters ensure the production of N,N-Diethyl-m-aminophenol in high yield and quality, suitable for its use as an intermediate in the manufacturing of dyes. google.comgoogle.com

Table 1: Industrial Process Parameters for N,N-Diethyl-m-aminophenol Synthesis

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Reaction Type | Reductive Alkylation | High-yield synthesis of the target compound. | google.com, google.com |

| Reactants | m-Aminophenol, Acetaldehyde | Starting materials for the formation of the diethylamino group. | google.com, google.com |

| Catalyst | Platinum, Palladium, or Nickel | To facilitate the hydrogenation step of the alkylation. | googleapis.com |

| Reaction Temp. | Room Temp. to 150°C | To ensure an adequate reaction rate without significant byproduct formation. | google.com, google.com |

| Hydrogen Pressure | ≤ 20 kg/cm²G | To provide the necessary hydrogen for the reductive process. | google.com, google.com |

| Distillation Stage 1 | Bottom Temp. ≤ 160°C | To remove unreacted solvent and acetaldehyde. | google.com, google.com |

| Distillation Stage 2 | Bottom Temp. ≤ 200°C | To isolate crude N,N-Diethyl-m-aminophenol. | google.com, google.com |

Advanced Purification and Isolation Techniques for High Purity Formulations

Achieving the high purity required for applications such as dyes for heat-sensitive paper necessitates advanced purification techniques beyond simple distillation. google.comgoogle.com The crude N,N-Diethyl-m-aminophenol obtained from industrial synthesis is subjected to a specialized crystallization process to yield a product with purity levels as high as 99.8%. google.comgoogle.com

The purification process involves several distinct steps:

Solvent Treatment : The crude N,N-Diethyl-m-aminophenol is mixed with a solvent with which it is substantially immiscible, such as water or aliphatic hydrocarbons like hexane (B92381) and heptane. google.com This is performed under an inert gas atmosphere. google.comgoogle.com

Additive Inclusion : A key aspect of this advanced technique is the addition of stabilizing agents, such as acid sulfites or, more specifically, sodium dithionite (B78146), to the solvent. google.comgoogle.com

Controlled Crystallization : The mixture is heated to melt and dissolve the crude product (e.g., up to 65°C). google.com It is then cooled at a controlled rate, typically around 0.2 to 0.3°C per minute. google.com To ensure uniform crystal growth, seed crystals of pure N,N-Diethyl-m-aminophenol may be introduced at a specific temperature (e.g., 60°C) to initiate precipitation. google.com

Isolation : The precipitated, purified product is collected as a cake through filtration, often under reduced pressure. google.comgoogle.com This cake may be washed to remove any remaining impurities. google.com

Drying : The final step is to dry the purified cake, for instance, at 40°C under a vacuum of 30 mmHg, to obtain the final product as pale yellowish-white granules. google.comgoogle.com

This meticulous process effectively removes impurities, including tar, which is verified by analytical methods like gas chromatography and gel permeation chromatography. google.comgoogle.com

Table 2: Purification and Isolation of High-Purity N,N-Diethyl-m-aminophenol

| Step | Technique | Details | Result | Source |

|---|---|---|---|---|

| 1. Solvent Contact | Immiscible Solvent Treatment | Crude product is mixed with water or aliphatic hydrocarbons in an inert atmosphere. | Suspension of crude product in a purification medium. | google.com, google.com |

| 2. Additive | Stabilization | Sodium dithionite or an acid sulfite (B76179) is added to the solvent. | Prevents degradation/oxidation during purification. | google.com, google.com |

| 3. Precipitation | Controlled Cooling & Seeding | The mixture is heated (e.g., 65°C) and then cooled slowly (0.2-0.3°C/min), often with seed crystals added. | High-purity N,N-Diethyl-m-aminophenol precipitates from the solution. | google.com |

| 4. Isolation | Filtration | The precipitated solid is collected by filtration under reduced pressure. | A filter cake of the purified compound is obtained. | google.com, google.com |

| 5. Final Processing | Vacuum Drying | The cake is dried under vacuum (e.g., 40°C, 30 mmHg). | A final product with 99.8% purity and no tar content. | google.com, google.com |

Chemical Reactivity and Derivatization of N,n Diethyl M Aminophenol Sulfate

Reaction Mechanisms Involving the Aminophenol Moiety

The aminophenol structure features both a nucleophilic amino group and a weakly acidic hydroxyl group attached to an aromatic ring. The synthesis of the parent compound, N,N-Diethyl-m-aminophenol, itself illustrates the reactivity of the aminophenol core. One common industrial synthesis involves the reductive alkylation of m-aminophenol. google.comgoogle.com In this reaction, m-aminophenol is reacted with acetaldehyde (B116499) in the presence of a catalyst (such as platinum-on-carbon) and hydrogen. google.comgoogle.com This process demonstrates the nucleophilic character of the primary amino group in m-aminophenol, which attacks the carbonyl carbon of acetaldehyde, followed by reduction to form the N,N-diethyl group.

Another synthetic route involves the direct ethylation of m-aminophenol using reagents like ethyl chloride or diethyl sulfate (B86663) in the presence of a base. google.comgoogle.com This highlights the susceptibility of the amino group to undergo N-alkylation.

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is a site for several key transformations. Its weakly acidic nature allows it to be deprotonated by a suitable base, forming a phenoxide ion. This greatly enhances its nucleophilicity, facilitating reactions such as ether and ester formation.

Table 1: Potential Transformations of the Phenolic Hydroxyl Group

| Reaction Type | Reagent Example | Product Type |

| Etherification (Williamson Synthesis) | Alkyl Halide (e.g., Methyl Iodide) in the presence of a base | Alkoxybenzene derivative |

| Esterification (Schotten-Baumann) | Acyl Halide (e.g., Benzoyl Chloride) in the presence of a base | Phenyl ester derivative |

| Acylation (Friedel-Crafts) | Acid Anhydride (B1165640) (e.g., Acetic Anhydride) | Phenyl acetate (B1210297) derivative |

These reactions are fundamental in modifying the properties of the molecule, for instance, to protect the hydroxyl group during subsequent reactions or to introduce new functional groups.

Reactivity of the Tertiary Amine Functionality

The N,N-diethylamino group is a tertiary amine, which imparts several important reactive characteristics to the molecule.

Basicity : As a Lewis base, the nitrogen atom's lone pair of electrons can accept a proton from an acid. This is evident in the formation of the sulfate salt itself, where the amine is protonated by sulfuric acid.

Nucleophilicity : While sterically hindered compared to a primary or secondary amine, the tertiary amine can still act as a nucleophile in certain reactions.

Activating Group : In the context of the aromatic ring, the diethylamino group is a powerful activating group for electrophilic aromatic substitution due to its ability to donate electron density via resonance.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of N,N-Diethyl-m-aminophenol is highly activated towards electrophilic aromatic substitution (EAS). This is due to the presence of two strong electron-donating groups: the hydroxyl (-OH) and the diethylamino (-N(Et)₂). Both are ortho-, para-directing groups. suniv.ac.in

Since these two groups are positioned meta to each other (at positions 1 and 3), their directing effects reinforce each other, strongly activating the positions ortho and para to both.

The position C4 is ortho to the -OH group and para to the -N(Et)₂ group.

The position C6 is ortho to both the -OH and -N(Et)₂ groups.

The position C2 is ortho to the -N(Et)₂ group.

Therefore, electrophilic attack is overwhelmingly directed to the C4 and C6 positions, and to a lesser extent, the C2 position. The steric hindrance from the diethylamino group may favor substitution at the C4 position.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Reagent | Major Product Position(s) |

| Halogenation | Br₂ | Substitution at C4 and/or C6 |

| Nitration | HNO₃/H₂SO₄ | Substitution at C4 and/or C6 |

| Sulfonation | Fuming H₂SO₄ | Substitution at C4 and/or C6 |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Substitution at C4 |

Formation of Complex Organic Intermediates

N,N-Diethyl-m-aminophenol is a crucial building block for complex heterocyclic dyes, particularly those of the xanthene class (e.g., rhodamines). google.com The formation of these dyes often involves condensation reactions. For example, the reaction of N,N-Diethyl-m-aminophenol with phthalic anhydride or a related derivative is a key step in synthesizing many fluorescent and colored compounds. In this type of reaction, two equivalents of the aminophenol condense with the anhydride, undergoing electrophilic substitution at the activated C4 position, followed by cyclization and dehydration to form the characteristic xanthene core structure.

Synthesis of Functionalized Derivatives for Specific Chemical Applications

The derivatization of N,N-Diethyl-m-aminophenol is primarily driven by the need for precursors in the dye and pigment industry. chembk.com The synthesis of these functionalized derivatives leverages the reactivity patterns described previously.

Dye Precursors : By reacting N,N-Diethyl-m-aminophenol with various aldehydes, ketones, and anhydrides, a vast library of colored compounds can be produced. These reactions create extended conjugated π-systems, which are responsible for the absorption of visible light.

Schiff Base Formation : While the tertiary amine cannot form a Schiff base, the parent compound m-aminophenol can. Related aminophenol compounds are known to react with aldehydes to yield Schiff base derivatives, which can have applications in coordination chemistry and materials science. mdpi.com This suggests that derivatives of N,N-Diethyl-m-aminophenol could be designed by first performing a reaction at the aromatic ring and then modifying the other functional groups.

Table 3: Examples of Functionalized Derivatives and Applications

| Derivative Type | Synthetic Reaction Example | Application Area |

| Xanthene Dyes | Condensation with Phthalic Anhydride | Fluorescent tags, colorants for paper |

| Azo Dyes | Coupling with a Diazonium Salt | Pigments and textile dyes |

| Sulfonated Derivatives | Electrophilic Sulfonation | Water-soluble dyes |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the carbon-hydrogen framework of N,N-Diethyl-m-aminophenol sulfate (B86663).

In a typical ¹H NMR spectrum of N,N-Diethyl-m-aminophenol sulfate, the signals corresponding to the protons of the N,N-diethylamino group and the aromatic ring are distinct. The ethyl groups (-CH₂CH₃) characteristically display a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The protons on the benzene (B151609) ring appear in the aromatic region of the spectrum, with their specific chemical shifts and splitting patterns dictated by their positions relative to the hydroxyl and diethylamino substituents. The phenolic hydroxyl proton (OH) and the ammonium (B1175870) proton (N⁺-H, resulting from the sulfation of the basic nitrogen) would typically appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for the N,N-Diethyl-m-aminophenol Cation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.2 | Triplet | 6H | -N(CH₂CH₃ )₂ |

| ~3.4 | Quartet | 4H | -N(CH₂ CH₃)₂ |

| 6.5 - 7.5 | Multiplet | 4H | Aromatic Protons (Ar-H) |

| Variable | Broad Singlet | 1H | Ar-OH |

Note: Predicted values are based on standard chemical shift ranges and the structure of the N,N-Diethyl-m-aminophenol moiety. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two types of carbon atoms in the ethyl groups and for the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl and diethylamino groups. The carbon atom attached to the hydroxyl group (C-OH) and the one attached to the nitrogen atom (C-N) can be specifically identified based on their characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for the N,N-Diethyl-m-aminophenol Cation

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~12 | -N(CH₂CH₃ )₂ |

| ~45 | -N(CH₂ CH₃)₂ |

Note: Predicted values are based on standard chemical shift ranges. The aromatic region would show six distinct signals corresponding to the different carbon environments in the substituted ring.

While N,N-Diethyl-m-aminophenol itself is achiral, advanced NMR techniques can provide deeper insights into its structure and connectivity. nih.govnih.gov

Correlation Spectroscopy (COSY): This 2D NMR experiment would be used to establish the connectivity between coupled protons. For instance, it would show a clear correlation between the methyl triplet and the methylene quartet of the ethyl groups, confirming their adjacency.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in definitively assigning which proton signal corresponds to which carbon signal, for example, linking the aromatic proton signals to their respective aromatic carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the sulfate salt would lead to N-H stretching bands from the protonated amine. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1450-1600 cm⁻¹ region. Strong, characteristic bands for the sulfate anion (S=O stretching) would be expected in the 1100-1200 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H Stretch | Phenolic -OH |

| 2400 - 2800 | N⁺-H Stretch | Diethylammonium |

| ~3050 | C-H Stretch | Aromatic |

| ~2970 | C-H Stretch | Aliphatic (Ethyl) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1100 - 1200 | S=O Stretch | Sulfate (SO₄²⁻) |

| ~1200 | C-O Stretch | Phenolic |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The molecular weight of the N,N-Diethyl-m-aminophenol free base is 165.23 g/mol . nih.gov For the sulfate salt, the formula is (C₁₀H₁₅NO)₂·H₂SO₄, giving a total molecular weight of 428.54 g/mol . nih.govnih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would likely be the protonated N,N-Diethyl-m-aminophenol cation [C₁₀H₁₅NO + H]⁺ at an m/z value of approximately 166.2. The high-resolution mass spectrum would allow for the determination of the exact mass and elemental composition. Fragmentation analysis could show characteristic losses, such as the loss of an ethyl group (a loss of 29 Da) from the parent ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The aromatic ring in this compound contains a chromophore that absorbs UV light. The spectrum is expected to show absorptions corresponding to π→π* transitions of the benzene ring. researchgate.netresearchgate.net The presence of the electron-donating hydroxyl (-OH) and diethylamino (-N(Et)₂) groups, which act as auxochromes, shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. The position of the maximum absorption (λmax) can be influenced by the solvent polarity and the pH of the solution, which can affect the protonation state of the phenolic and amino groups. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound, ensuring its compositional purity. For this compound, this analysis confirms the stoichiometric ratio of its constituent parts. The compound is a salt formed by two molecules of N,N-Diethyl-m-aminophenol and one molecule of sulfuric acid. nih.govdrugfuture.com

The molecular formula is therefore represented as (C₁₀H₁₅NO)₂·H₂SO₄ or, in a combined form, C₂₀H₃₂N₂O₆S. nih.govdrugfuture.comnih.gov The molecular weight corresponding to this formula is 428.54 g/mol . nih.govncats.io Elemental analysis provides the percentage composition of each element, which can be compared against theoretical values calculated from the molecular formula to assess purity.

Table 1: Theoretical Elemental Composition of this compound Calculated based on the molecular formula C₂₀H₃₂N₂O₆S and a molecular weight of 428.54 g/mol .

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.01 | 20 | 240.20 | 56.05% |

| Hydrogen | H | 1.008 | 32 | 32.26 | 7.53% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 6.54% |

| Oxygen | O | 16.00 | 6 | 96.00 | 22.40% |

| Sulfur | S | 32.06 | 1 | 32.06 | 7.48% |

| Total | 428.54 | 100.00% |

In practice, analytical techniques such as potentiometric titration may be employed to determine the purity and confirm the neutralization of the amine function by the acid. europa.eu

Crystallographic Analysis of Solid-State Structures

Crystallographic analysis provides unparalleled insight into the three-dimensional arrangement of atoms and molecules within a solid material. For this compound, these studies are crucial for understanding its molecular geometry, conformation, and the intermolecular forces that dictate its crystal lattice.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement of a crystalline solid. The technique involves irradiating a single, high-quality crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. suniv.ac.innih.gov The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the unit cell dimensions, space group symmetry, and the exact coordinates of every atom can be determined. nih.gov

For this compound, an SCXRD study would provide unambiguous confirmation of:

The 2:1 stoichiometric ratio of the N,N-diethyl-m-aminophenol cation to the sulfate dianion.

The precise bond lengths, bond angles, and torsional angles within the organic cations and the inorganic anion.

The conformation of the diethylamino group and its orientation relative to the phenyl ring.

While the principles of the technique are well-established, specific crystallographic data from a single-crystal X-ray diffraction study of this compound are not available in the cited scientific literature. A future study would be expected to report the parameters outlined in the table below.

Table 2: Representative Crystallographic Data from a Hypothetical SCXRD Study

| Parameter | Description | Value |

| Empirical Formula | The simplest whole-number ratio of atoms. | C₂₀H₃₂N₂O₆S |

| Formula Weight | The sum of the atomic weights of the atoms. | 428.54 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Not available in cited sources |

| Space Group | The group of symmetry operations of the crystal. | Not available in cited sources |

| a, b, c (Å) | The lengths of the unit cell axes. | Not available in cited sources |

| α, β, γ (˚) | The angles between the unit cell axes. | Not available in cited sources |

| Volume (ų) | The volume of the unit cell. | Not available in cited sources |

| Z | The number of formula units per unit cell. | Not available in cited sources |

Analysis of Crystal Packing and Intermolecular Interactions

Once the crystal structure is determined via SCXRD, an analysis of the crystal packing can be performed. This involves studying how the individual cations and anions are arranged in the unit cell and what intermolecular forces hold them together. These forces are fundamental to the compound's physical properties.

Table 3: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Type of Interaction | Potential Donor | Potential Acceptor | Description |

| Ionic Interaction | N,N-diethyl-m-aminophenolium Cation | Sulfate Anion | Electrostatic attraction between the positively charged organic cation and the negatively charged sulfate anion. |

| Hydrogen Bonding | Phenolic Hydroxyl (-OH) | Sulfate Oxygen (S=O) | A strong hydrogen bond between the hydroxyl group of the cation and an oxygen atom of the sulfate anion. |

| Hydrogen Bonding | Protonated Amine (N⁺-H) | Sulfate Oxygen (S=O) | A hydrogen bond from the protonated diethylamino group of the cation to an oxygen atom of the sulfate anion. |

| van der Waals Forces | Ethyl Groups (-CH₂CH₃) | Adjacent Molecules | Weak, non-specific interactions between the aliphatic portions of the cations, contributing to crystal packing efficiency. |

Sophisticated Analytical Methodologies for Research and Process Control

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of N,N-Diethyl-m-aminophenol sulfate (B86663), providing powerful separation capabilities essential for both purity assessment and quantitative analysis. Different chromatographic modes are employed to handle the specific chemical properties of the analyte and the complexity of the sample matrix.

Gas chromatography is a valuable technique for assessing the purity of N,N-Diethyl-m-aminophenol, the parent compound of the sulfate salt. The volatility of the parent amine allows for its separation and detection using GC. In process control and quality assurance, GC is used to determine the percentage of the main component and to identify and quantify any volatile impurities or residual starting materials. For instance, the purity of N,N-diethyl-m-aminophenol has been successfully determined to be as high as 99.8% using gas chromatography google.com.

The analysis typically involves a heated injection port to vaporize the sample, a column containing a stationary phase to separate components based on their boiling points and polarity, and a detector, commonly a Flame Ionization Detector (FID), which is sensitive to organic compounds. For related aliphatic amines, packed columns or capillary columns like a DB-5 are used, with temperature programming to ensure efficient separation of all components cdc.gov.

Table 1: Typical GC System Parameters for Amine Analysis

| Parameter | Typical Setting |

| Column | 30 m x 0.25-mm x 0.25-µm film DB-5 fused-silica capillary |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C (FID or Nitrogen-Specific Detector) |

| Oven Program | 60 °C (hold 1 min), then ramp to 300 °C at 10 °C/min |

| Carrier Gas | Nitrogen or Helium |

This table presents generalized conditions for aliphatic amines which can be adapted for N,N-Diethyl-m-aminophenol analysis. cdc.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of N,N-Diethyl-m-aminophenol sulfate due to its versatility and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the predominant mode for this purpose.

In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727) researchgate.net. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For a salt like this compound, ion-pair chromatography can be employed. This technique involves adding an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulphate) to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing it to be retained and separated on a standard RP-column nih.gov. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance nih.gov.

Table 2: Example HPLC Method Parameters for Aminophenol Analysis

| Parameter | Setting |

| Column | Chromolith SpeedROD RP-18e or Zorbax® Eclipse XDB C18 |

| Mobile Phase | 20 mM phosphate (B84403) buffer, 20 mM tetrabutylammonium hydrogen sulphate, and 16% (v/v) methanol, adjusted to pH 6.8 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 233 nm |

| Run Time | Approximately 6 minutes |

This table is based on a validated method for the related compound m-aminophenol, demonstrating a relevant analytical approach. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode particularly suited for the separation of highly polar compounds that are poorly retained in reversed-phase systems nih.gov. Given that this compound is a salt and thus highly polar, HILIC presents a viable analytical strategy.

In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent, typically acetonitrile, with a smaller amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of the polar analyte between this layer and the bulk mobile phase nih.gov. This technique can be advantageous for separating the N,N-Diethyl-m-aminophenol cation from its sulfate counter-ion and other polar impurities or excipients nih.gov. The combination of HILIC with mass spectrometry detection is particularly powerful for analyzing such polar compounds nih.gov.

Spectrophotometric Techniques for Quantitative Determination

Spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of this compound, often used in quality control for routine assays. These methods are typically based on the measurement of light absorption by the analyte in the ultraviolet-visible (UV-Vis) region.

A direct measurement can be performed by dissolving the compound in a suitable solvent, such as a hydrochloric acid and isopropyl alcohol mixture, and measuring the absorbance at a specific wavelength, for example, 570 nm, to determine its concentration or degree of coloring google.com.

More sophisticated spectrophotometric methods involve a chemical reaction to produce a colored derivative with a high molar absorptivity, thereby enhancing the sensitivity and selectivity of the assay. This often involves an oxidative coupling reaction. For example, a phenolic compound like N,N-Diethyl-m-aminophenol can react with a coupling agent, such as N,N-diethyl-p-phenylenediamine sulphate (PADMA), in the presence of an oxidizing agent like potassium periodate (B1199274) (KIO4) srce.hrnih.gov. This reaction forms a stable, colored indophenol (B113434) dye, and the intensity of the color, measured at its wavelength of maximum absorbance (λmax), is directly proportional to the concentration of the analyte srce.hrnih.govresearchgate.net.

Table 3: Parameters for Spectrophotometric Determination of Phenolic Compounds

| Parameter | Details |

| Principle | Oxidative coupling reaction to form a colored product |

| Reagents | Coupling agent (e.g., N,N-diethyl-p-phenylenediamine sulphate), Oxidizing agent (e.g., KIO4) |

| Product | Colored indophenol dye |

| λmax | Typically in the range of 550-670 nm |

| Validation | Linearity (Beer's Law), accuracy, precision (intra-day and inter-day RSD), and limit of detection (LOD) are established |

This table outlines the general approach used for similar phenolic and amine compounds, which is applicable to N,N-Diethyl-m-aminophenol. srce.hrnih.gov

Coupled Analytical Techniques (e.g., GC-MS, HPLC-DAD)

To achieve higher selectivity and obtain structural information, chromatographic techniques are often coupled with powerful detectors.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capability of GC with the detection power of mass spectrometry. As components elute from the GC column, they enter the MS, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides not only quantitative data but also a mass spectrum for each component, which acts as a chemical fingerprint, allowing for definitive identification of the main compound and any impurities irjet.net. While a predicted spectrum for 2-aminophenol (B121084) sulphate exists, an experimental spectrum for N,N-Diethyl-m-aminophenol would be required for library matching and confirmation hmdb.ca.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is another powerful coupled technique. A DAD, also known as a photodiode array (PDA) detector, acquires absorbance spectra at multiple wavelengths simultaneously for each point in the chromatogram. This has two major benefits: first, the optimal wavelength for detection can be selected after the analysis is complete; second, the spectral data can be used to assess peak purity by comparing spectra across a single chromatographic peak. This ensures that the peak corresponding to this compound is not co-eluting with any impurities, which is critical for accurate quantification researchgate.net.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the distribution of electrons within a molecule and predict its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For instance, in a study of N,N-diethylaniline-based dyes, the HOMO and LUMO energies were calculated to understand their electronic and optoelectronic properties. ufms.brufms.br For a series of these dyes, the calculated HOMO energies ranged from -4.562 eV to -5.028 eV, and the LUMO energies from -2.307 eV to -3.079 eV, resulting in energy gaps between 1.922 eV and 2.515 eV. ufms.br These values are critical in designing molecules for applications such as dye-sensitized solar cells.

Furthermore, DFT studies on aminophenol isomers provide insights into their stability and reactivity. Calculations at the B3LYP/6-31G* level of theory have been used to determine energy, ionization potential, and bond dissociation energies. researchgate.net Such studies have shown that the 3-regioisomer (m-aminophenol) is less reactive and more stable compared to the 4-regioisomer (p-aminophenol). nih.gov The reactivity of these compounds is influenced by the distribution of electron density, which can be visualized through molecular electrostatic potential maps, also derived from DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| P1 | -5.028 | -2.513 | 2.515 |

| P2 | -4.783 | -2.666 | 2.117 |

| P3 | -5.018 | -2.605 | 2.413 |

| P4 | -4.842 | -2.689 | 2.153 |

| P5 | -4.853 | -2.638 | 2.215 |

| P6 | -4.728 | -2.479 | 2.248 |

| P7 | -4.562 | -2.307 | 2.255 |

| P8 | -4.991 | -3.079 | 1.922 |

Data sourced from a DFT study on N,N-diethylaniline-based dyes. ufms.br

Prediction of Spectroscopic Properties through Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts.

| Carbon Atom | m-Aminophenol | p-Aminophenol |

|---|---|---|

| C1 (C-OH) | 158.1 | 149.9 |

| C2 | 104.5 | 115.6 |

| C3 | 149.5 | 115.6 |

| C4 | 108.0 | 140.2 |

| C5 | 130.1 | 115.6 |

| C6 | 106.8 | 115.6 |

Data compiled from publicly available spectral databases. chemicalbook.comchemicalbook.comhmdb.ca

The presence of the N,N-diethyl group in N,N-Diethyl-m-aminophenol would introduce additional signals and would influence the chemical shifts of the aromatic carbons due to its electronic and steric effects. Computational predictions would be essential to assign these signals accurately.

Thermochemical Property Calculations

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Computational methods, such as G4 theory and DFT, can provide reliable estimates of these values. For instance, the gas-phase enthalpy of formation for N,N-diethylaniline has been reported as 62.112 kJ/mol. aip.org A group contribution model also predicts a value of 44.0 kJ/mol, which shows good agreement with G4 calculations (43.1 kJ/mol). mdpi.com DFT studies on aminophenol isomers have also been used to compute their standard enthalpies of formation, with results showing good agreement with experimental data. researchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. The O-H BDE in phenolic compounds is a critical parameter, particularly in the context of their antioxidant activity. DFT calculations have been extensively used to determine the O-H BDE for a wide range of substituted phenols.

A study using the (RO)B3LYP/6-311++G(2df,2p) method calculated the O-H BDE for m-aminophenol to be 88.5 kcal/mol, which is slightly higher than that of unsubstituted phenol (B47542) (87.5 kcal/mol). mdpi.comresearchgate.net In contrast, p-aminophenol has a significantly lower O-H BDE of 77.9 kcal/mol. mdpi.com This difference highlights the strong influence of the substituent's position on the bond strength. The electron-donating amino group in the para position can effectively stabilize the resulting phenoxyl radical through resonance, thus weakening the O-H bond.

| Compound | BDE (O-H) |

|---|---|

| Phenol | 87.5 |

| m-Aminophenol | 88.5 |

| p-Aminophenol | 77.9 |

Data from (RO)B3LYP/6-311++G(2df,2p) calculations. mdpi.comresearchgate.net

Gas-phase acidity (ΔHacid) refers to the enthalpy change of the deprotonation reaction in the gas phase, while proton affinity (PA) is the negative of the enthalpy change for the protonation reaction. These properties are intrinsic measures of a molecule's acidity and basicity, free from solvent effects.

Computational studies have been employed to determine these values for aminophenol isomers. For m-aminophenol, the experimental gas-phase acidity has been reported as 350.5 ± 2.1 kcal/mol. nih.gov DFT calculations can reproduce these values with good accuracy and can also be used to predict the proton affinities of different sites within the molecule.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of flexible molecules. For N,N-Diethyl-m-aminophenol, the orientation of the diethylamino group relative to the phenyl ring is of interest.

Studies on N,N-dialkyl anilines have shown that these molecules can be conformationally mobile. researchgate.net For N,N-diethylaniline, two rapidly interconverting conformers are expected. researchgate.net The rotation of the N,N-diethyl group is a large-amplitude motion that can be studied using dynamic models in conjunction with gas-phase electron diffraction and DFT calculations. researchgate.net The conformational preference is governed by a balance of steric effects and electronic interactions, such as the p-π conjugation between the nitrogen lone pair and the aromatic ring. In the case of m-aminophenol, computational studies have also been used to predict the most preferable rotamer when it forms an inclusion complex with β-cyclodextrin. researchgate.net

Mechanistic Insights through Computational Approaches

Computational chemistry provides a powerful lens for examining the reaction mechanisms involving N,N-Diethyl-m-aminophenol and its derivatives at the molecular level. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model reaction pathways, characterize transition states, and determine the energetic feasibility of various mechanistic routes. While specific computational studies on the sulfonation of N,N-Diethyl-m-aminophenol to form its sulfate (B86663) salt are not extensively available in public literature, we can infer the types of mechanistic insights that could be gained by examining computational studies on analogous systems, such as the sulfonation of other aromatic compounds and the reactivity of aminophenols.

A central area of investigation for a compound like N,N-Diethyl-m-aminophenol would be its behavior in electrophilic aromatic substitution (SEAr) reactions, a fundamental process in organic chemistry. nih.govmasterorganicchemistry.com The sulfonation of an aromatic ring, for instance, is a classic SEAr reaction. wikipedia.org Computational studies on the sulfonation of benzene (B151609) with sulfur trioxide (SO₃) have provided detailed mechanistic pictures, revealing the involvement of one or two SO₃ molecules and the potential role of a sulfuric acid catalyst. nih.gov These studies can elucidate whether the reaction proceeds through a classic two-step SE2 mechanism, involving a Wheland intermediate, or through alternative pathways. nih.gov For N,N-Diethyl-m-aminophenol, computational modeling could predict the most likely site of substitution on the aromatic ring, considering the directing effects of the hydroxyl and diethylamino groups.

Furthermore, computational approaches can quantify the activation energies for different steps in a proposed reaction mechanism. For example, in the decomposition of N-substituted diacetamides, DFT calculations have been used to determine the activation energies for different proposed mechanisms, including those involving four-membered or six-membered ring transition states. mdpi.com Similar calculations for reactions involving N,N-Diethyl-m-aminophenol could help to identify the rate-determining step and understand how substituents influence reactivity.

The table below illustrates the type of data that computational studies can provide for a hypothetical reaction involving an aminophenol derivative, based on findings from related systems.

| Reaction Step | Computational Method | Calculated Parameter | Value (Units) | Reference |

| Formation of σ-complex | DFT | Activation Energy | Value (kcal/mol) | nih.gov |

| Proton Transfer | DFT | Transition State Geometry | Bond lengths/angles (Å/°) | nih.gov |

| Product Formation | DFT | Reaction Enthalpy | Value (kcal/mol) | mdpi.com |

Please note that the values in this table are placeholders and would be determined from specific computational studies on the reaction of interest.

Moreover, computational studies can offer insights into the electronic structure of the molecule, such as the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. For instance, a computational study on 4-amino-3-hydroxynaphthalene-1-sulfonic acid utilized DFT to analyze atomic charge distributions and frontier molecular orbitals to predict polymerization mechanisms. indexcopernicus.comjournalirjpac.com

Environmental Chemical Pathways of Aminophenol Sulfates

Chemical Degradation Mechanisms in Aquatic and Atmospheric Environments

While specific studies on the environmental degradation of N,N-Diethyl-m-aminophenol sulfate (B86663) are limited, the chemical behavior of aminophenols and sulfate compounds allows for the postulation of its primary degradation pathways. In aquatic environments, N,N-Diethyl-m-aminophenol sulfate is expected to be soluble in water. nih.gov The sulfate salt will likely dissociate into the N,N-Diethyl-m-aminophenol cation and the sulfate anion. The subsequent fate of the N,N-Diethyl-m-aminophenol moiety is influenced by factors such as pH, sunlight, and the presence of reactive species.

As a phenol (B47542) derivative, N,N-Diethyl-m-aminophenol is susceptible to oxidation. nih.gov In the presence of dissolved oxygen and sunlight (photolysis), it can undergo hydroxylation, leading to the formation of more oxidized species. The amino group also influences its reactivity. Amines are basic and can neutralize acids, forming salts. nih.gov

In the atmosphere, volatile organic compounds can be degraded by reacting with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). While this compound itself is not highly volatile, any portion that enters the atmosphere as an aerosol could be subject to these oxidative processes. The reaction with hydroxyl radicals is typically the most significant atmospheric degradation pathway for many organic compounds.

The table below summarizes the potential chemical degradation pathways for N,N-Diethyl-m-aminophenol in the environment.

| Environment | Degradation Mechanism | Potential Reactants | Anticipated Outcome |

| Aquatic | Hydrolysis | Water | Dissociation of the sulfate salt |

| Aquatic | Photolysis | Sunlight (UV radiation) | Ring hydroxylation, oxidation of the amino group |

| Aquatic | Oxidation | Dissolved oxygen, reactive oxygen species | Formation of quinone-like structures and other oxidized products |

| Atmospheric | Photo-oxidation | Hydroxyl radicals (•OH), Nitrate radicals (NO3•), Ozone (O3) | Fragmentation and oxidation of the molecule |

Microbial Biodegradation and Biotransformation Pathways.nih.govnih.gov

The microbial breakdown of this compound is anticipated to commence with the dissociation of the sulfate salt, making the N,N-Diethyl-m-aminophenol molecule available for microbial attack. While specific studies on this compound are not prevalent, research on analogous compounds provides insight into the likely biodegradation pathways. For instance, the biodegradation of N,N-diethyl-m-toluamide (DEET) by Pseudomonas putida involves the initial hydrolysis of the amide bond to produce diethylamine (B46881) and 3-methylbenzoic acid. nih.gov This suggests that a primary step in the biodegradation of N,N-Diethyl-m-aminophenol could be the enzymatic hydrolysis of the diethylamino group.

Furthermore, studies on the biodegradation of aniline (B41778) and its derivatives show that microorganisms can metabolize these compounds through various enzymatic reactions. Cyanobacteria have been shown to metabolize aniline into formanilide, acetanilide, and p-aminophenol. nih.gov The metabolism of aniline in humans, a process that can be indicative of environmental biotransformation, involves the formation of N-acetyl-4-aminophenol, which is then excreted as glucuronide and sulfate conjugates. nih.gov

The proposed microbial degradation pathway for N,N-Diethyl-m-aminophenol likely involves initial dealkylation of the amino group, followed by hydroxylation and subsequent cleavage of the aromatic ring. The table below outlines a plausible sequence of microbial degradation steps.

| Step | Transformation | Enzymes Potentially Involved | Resulting Intermediate |

| 1 | De-ethylation | N-dealkylase | N-Ethyl-m-aminophenol, Acetaldehyde (B116499) |

| 2 | Deamination | Monooxygenase, hydrolase | 3-Hydroxyphenol (Resorcinol) |

| 3 | Ring Hydroxylation | Hydroxylase | Dihydroxylated intermediates (e.g., Catechol derivatives) |

| 4 | Ring Cleavage | Dioxygenase | Aliphatic acids |

Identification and Characterization of Environmental Transformation Products

The degradation of this compound in the environment is expected to generate a series of transformation products. Based on the degradation pathways of related aminophenol compounds, several potential products can be anticipated.

The initial dissociation of the sulfate salt in water yields the N,N-Diethyl-m-aminophenol cation. Subsequent chemical and microbial degradation can lead to a variety of intermediates. Oxidation of the phenol group can result in the formation of quinone-like structures. The de-ethylation of the amino group would produce N-ethyl-m-aminophenol and subsequently m-aminophenol. Further hydroxylation of the aromatic ring, a common step in microbial degradation, could lead to the formation of catechol or resorcinol (B1680541) derivatives. nih.gov

For example, the biotransformation of aniline by cyanobacteria yields p-aminophenol, which indicates that hydroxylation of the aromatic ring is a key transformation step. nih.gov The complete mineralization of the compound would ultimately result in the formation of carbon dioxide, water, and inorganic nitrogen and sulfur compounds.

The table below lists potential transformation products of this compound and the likely pathways leading to their formation.

| Transformation Product | Formation Pathway | Significance |

| N,N-Diethyl-m-aminophenol | Dissociation of the sulfate salt | The primary organic moiety released into the environment. |

| N-Ethyl-m-aminophenol | Microbial de-ethylation | An intermediate in the biodegradation pathway. |

| m-Aminophenol | Further microbial de-ethylation | A simpler aminophenol that can undergo further degradation. |

| Quinone-like structures | Chemical or enzymatic oxidation | Can be more reactive and potentially more toxic than the parent compound. |

| Catechol/Resorcinol derivatives | Microbial ring hydroxylation | Key intermediates in the pathway towards ring cleavage. |

| Aliphatic acids | Microbial ring cleavage | Products of advanced biodegradation, leading towards complete mineralization. |

Considerations for Industrial Process Waste Streams and By-products.nih.gov

The industrial production of N,N-Diethyl-m-aminophenol, the precursor to the sulfate salt, generates waste streams that require careful management. One common synthesis route involves the reductive alkylation of m-aminophenol with acetaldehyde. google.com This process can lead to the presence of unreacted starting materials, such as m-aminophenol and acetaldehyde, in the wastewater. google.comgoogle.com The solvents used in the reaction, for example, methanol (B129727), can also be present in the waste stream. google.com

By-products can be formed during the synthesis. For instance, reacting a dihydric phenol with diethylamine can result in a low yield of the desired product and the formation of various by-products. google.comgoogle.com The purification of the crude N,N-Diethyl-m-aminophenol is necessary to remove these impurities and can generate additional waste. google.comgoogle.com This purification may involve distillation, which separates the product from less volatile by-products, often referred to as "tar". google.com Crystallization is another purification method that results in a solid product and a mother liquor containing impurities. google.com

Some production methods can generate significant quantities of wastewater and sludge, which pose environmental challenges. google.comgoogle.com The treatment of these waste streams is crucial to mitigate their environmental impact. The table below details some of the common components found in the industrial waste streams from N,N-Diethyl-m-aminophenol production.

| Component | Source | Environmental Concern |

| Unreacted m-aminophenol | Incomplete reaction | Can be toxic to aquatic life. |

| Unreacted Acetaldehyde | Incomplete reaction | Volatile organic compound, potential air and water pollutant. |

| Methanol | Solvent | Can contribute to the chemical oxygen demand (COD) of wastewater. |

| Diethylamine | By-product or unreacted starting material | Can be a corrosive and volatile compound. |

| Tar/Heavy by-products | Side reactions during synthesis | May contain a mixture of complex and potentially persistent organic compounds. |

| Spent Catalysts | Catalyst used in reductive alkylation (e.g., platinum-on-carbon) | May contain heavy metals that require proper disposal. |

| Acid sulfites/dithionites | Used in purification steps | Can alter the pH and chemical composition of wastewater. google.com |

Applications in Advanced Chemical Synthesis

Role as a Precursor in Chromophore and Dye Synthesis

N,N-Diethyl-m-aminophenol is a highly significant intermediate in the dye industry, particularly for producing fluorescent and specialized colorants. google.com Its primary role is as a "coupling component" in azo coupling reactions. In this process, a diazonium salt, prepared from a primary aromatic amine, is reacted with the electron-rich phenol (B47542) ring of N,N-Diethyl-m-aminophenol to form an azo dye. The diethylamino group and the hydroxyl group on the benzene (B151609) ring activate the molecule for this electrophilic substitution reaction.

This compound is a precursor for a variety of dyes, including rose essence, acid pinks, and basic rose reds. chembk.com It is especially important in the synthesis of xanthene dyes, such as rhodamines, which are known for their brilliant fluorescence and are used in applications like laser dyes and biological fluorescent tags. google.comgoogle.com The synthesis of coumarin- and rhodamine-fused deep-red fluorescent dyes also utilizes 3-diethylaminophenol (B49911) as a key reagent. lookchem.com Furthermore, it is a critical intermediate for manufacturing dyes used in heat-sensitive and pressure-sensitive recording papers. google.comgoogle.com A Chinese patent describes the use of N,N-diethyl-m-aminoaniline, a closely related derivative, as a coupling component for cationic reactive dyes suitable for various natural and synthetic fibers. google.com

The following table provides examples of dye classes synthesized using N,N-Diethyl-m-aminophenol as a precursor.

| Dye/Chromophore Class | Intermediate | Key Synthetic Application | Reference(s) |

| Azo Dyes | N,N-Diethyl-m-aminophenol | Coupling component for dyes like acid pinks and basic rose reds. | chembk.com |

| Xanthene Dyes (e.g., Rhodamines) | N,N-Diethyl-m-aminophenol | Key intermediate for producing highly fluorescent dyes. | google.comgoogle.com |

| Coumarin Dyes | N,N-Diethyl-m-aminophenol | Starting reagent for fluorescent whitening agents. | chembk.comlookchem.com |

| Cationic Reactive Dyes | N,N-diethyl-m-aminoaniline | Coupling component for dyeing acrylic, cellulose, and protein fibers. | google.com |